![molecular formula C15H12N4O2 B4234858 N-(4-cyanophenyl)-N'-(4-pyridinylmethyl)ethanediamide](/img/structure/B4234858.png)
N-(4-cyanophenyl)-N'-(4-pyridinylmethyl)ethanediamide
Overview
Description
N-(4-cyanophenyl)-N'-(4-pyridinylmethyl)ethanediamide, also known as CEP-33779, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. In
Mechanism of Action
N-(4-cyanophenyl)-N'-(4-pyridinylmethyl)ethanediamide inhibits the activity of NF-κB by preventing its translocation to the nucleus, where it regulates the expression of genes. It does this by binding to the protein IKKβ, which is involved in activating NF-κB. By inhibiting IKKβ, N-(4-cyanophenyl)-N'-(4-pyridinylmethyl)ethanediamide prevents the activation of NF-κB and subsequent gene expression.
Biochemical and Physiological Effects:
N-(4-cyanophenyl)-N'-(4-pyridinylmethyl)ethanediamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. It has also been shown to induce apoptosis in cancer cells by inhibiting the expression of anti-apoptotic genes. Additionally, N-(4-cyanophenyl)-N'-(4-pyridinylmethyl)ethanediamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
N-(4-cyanophenyl)-N'-(4-pyridinylmethyl)ethanediamide has several advantages for lab experiments, including its high purity, stability, and solubility in water. However, it also has some limitations, such as its relatively high cost and the need for specialized equipment for its synthesis.
Future Directions
There are several future directions for research on N-(4-cyanophenyl)-N'-(4-pyridinylmethyl)ethanediamide. One area of interest is its potential therapeutic applications in inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is its potential use in combination with other drugs for the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of N-(4-cyanophenyl)-N'-(4-pyridinylmethyl)ethanediamide and to identify any potential side effects or limitations of its use.
Scientific Research Applications
N-(4-cyanophenyl)-N'-(4-pyridinylmethyl)ethanediamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammatory disorders, and neurodegenerative diseases. It has been shown to inhibit the activity of the transcription factor NF-κB, which is involved in regulating the expression of genes that are important in inflammation, cell survival, and proliferation.
properties
IUPAC Name |
N'-(4-cyanophenyl)-N-(pyridin-4-ylmethyl)oxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2/c16-9-11-1-3-13(4-2-11)19-15(21)14(20)18-10-12-5-7-17-8-6-12/h1-8H,10H2,(H,18,20)(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJDVNXSSPGUIGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)NC(=O)C(=O)NCC2=CC=NC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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